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Abstract

BIIB129 is a novel, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) under
investigation for the treatment of multiple sclerosis (MS).[1][2][3][4] This document provides a
comprehensive technical overview of the discovery, synthesis, and preclinical characterization
of BIIB129. All quantitative data are summarized in structured tables, and detailed
experimental protocols for key assays are provided. Visualizations of key pathways and
workflows are rendered using the DOT language to facilitate understanding of complex
relationships.

Introduction

Multiple sclerosis is a chronic autoimmune disease of the central nervous system (CNS)
characterized by inflammation, demyelination, and neurodegeneration.[1][2][3][5] Bruton's
tyrosine kinase (BTK) is a crucial signaling enzyme in B cells and myeloid cells, both of which
are implicated in the pathology of MS.[1][2][3][5] Inhibition of BTK is a promising therapeutic
strategy to modulate the autoimmune response in MS. BIIB129 was designed as a highly
selective and brain-penetrant covalent BTK inhibitor to address the need for therapies that can
act on immune cells within the CNS.[1][2][3][4]

Discovery of BlIB129
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The discovery of BIIB129 was the culmination of a structure-based drug design and lead

optimization effort to identify a potent, selective, and brain-penetrant BTK inhibitor. The

optimization process focused on enhancing CNS penetration while maintaining high potency

and selectivity. This led to the identification of BIIB129, which exhibits a distinct binding mode

and a favorable preclinical profile.[1]

Physicochemical and Pharmacokinetic Properties

BIIB129 was engineered for favorable CNS drug-like properties. A summary of its key

physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion)

properties is presented in Table 1.

Table 1: Physicochemical and In Vitro ADME Properties of BIIB129 and a Key Intermediate

(Compound 10)

Property Compound 10 BliIB129
BTK IC50 (nM) 0.5 0.4
BTK log(kinact/Ki) (M-1s-1) 4.43 5.24
Human Whole Blood CD69

0.33 0.046
IC50 (uM)
Ramos Cell BTK Target

2.3 0.9
Occupancy IC50 (nM)
TMD8 B-cell Proliferation IC50

0.6 0.2
(nM)
Rat Liver Microsomal Clint

_ 133 29
(mL/min/kg)
Human Liver Microsomal Clint
, 79 15

(mL/min/kg)
MDCK-MDR1 Efflux Ratio 5.4 1.8
GSH t1/2 (min) 13 114
Rat Kp,uu 0.37 0.8
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Data sourced from the primary publication on the discovery of BIIB129.

In Vivo Pharmacokinetics

The pharmacokinetic profile of BIIB129 was assessed in preclinical species. Key parameters
are summarized in Table 2.

Table 2: Pharmacokinetic Parameters of BlIB129 in Preclinical Species

CL
. Dose . Vss
Species Route (mL/min/k t1/2 (h) F (%)
(mglkg) (LIkg)
9)
Rat 1 v 25 2.3 11 -
Rat 10 PO - - - 71
Dog 0.5 v 11 3.1 3.3 -
Dog 2 PO - - - 100

CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Bioavailability. Data
sourced from the primary publication on the discovery of BIIB129.

Kinase Selectivity

BIIB129 demonstrates high selectivity for BTK over other kinases. The kinome scan data
reveals minimal off-target activity.

Table 3: Kinase Selectivity of BIIB129
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Kinase % Inhibition at 1 pM
BTK >99

TEC 95

TXK 92

BMX 85

ITK 70

Data represents a selection of kinases from a broader kinome scan. Sourced from the primary

publication on the discovery of BIIB129.

Synthesis of BlIB129

The synthesis of BIIB129 is achieved through a multi-step process, with the key final step
involving the coupling of a pyrazolopyrazine core with an acrylamide warhead.

Synthesis of BIIB129

Commercially available
building blocks

Multi-step synthesis
v

Intermediate 33
(1s,3s)-N,3-dimethyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[ 1,5-a]pyrazin-4-yl)oxy)cyclobutan-1-amine

Acryloyl chloride

DIPEA, THF, 0 °C

Y
BIIB129 =

Click to download full resolution via product page
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Caption: High-level schematic of the final step in the synthesis of BlIB129.

Experimental Protocols

Synthesis of N-((1s,3s)-3-((6-(1-methyl-1H-pyrazol-4-
yl)pyrazolo[1,5-a]pyrazin-4-yl)oxy)-1-
methylcyclobutyl)acrylamide (BlIIB129)

To a solution of (1s,3s)-N,3-dimethyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-
yl)oxy)cyclobutan-1-amine (Intermediate 33, 4.1 g, 9.8 mmol) and diisopropylethylamine
(DIPEA, 2.8 g, 21.7 mmol) in tetrahydrofuran (THF, 50 mL) at 0 °C, acryloyl chloride (819 mg,
9.04 mmol) is added. After 30 minutes, the reaction is diluted with ethyl acetate (50 mL) and a
saturated aqueous solution of sodium bicarbonate (50 mL) is added. The mixture is stirred
vigorously while warming to room temperature for 30 minutes. The organic layer is separated,
washed with water and brine, dried over sodium sulfate, filtered, and concentrated. The crude
product is purified by column chromatography followed by recrystallization to yield BlIB129 as
a crystalline solid.[1]

BTK Biochemical Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) for BTK is determined using a continuous-read
kinetic enzyme assay with nonphosphorylated BTK protein. The assay measures the rate of
substrate phosphorylation in the presence of varying concentrations of the inhibitor.

Human Whole Blood CD69 Inhibition Assay

Fresh human whole blood is treated with various concentrations of BIIB129. B-cell activation is
stimulated by the addition of an anti-IgD antibody. After incubation, red blood cells are lysed,
and the expression of the activation marker CD69 on the surface of CD19+ B cells is quantified
using flow cytometry. The IC50 is calculated from the dose-response curve.

Ramos Cell BTK Target Occupancy Assay

Ramos cells, a human B-cell line, are incubated with different concentrations of BIIB129. A
biotinylated covalent BTK probe is then added, which binds to the unoccupied BTK active sites.
The amount of probe bound is quantified by flow cytometry, and the IC50 for target occupancy
is determined.
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In Vivo Efficacy in Experimental Autoimmune
Encephalomyelitis (EAE) Model

EAE, an animal model of MS, is induced in mice.[6] Mice are then treated with BIIB129 or
vehicle. The clinical severity of the disease is monitored daily using a standardized scoring
system. The efficacy of BIIB129 is evaluated by its ability to reduce the clinical signs of EAE.

Mechanism of Action and Signaling Pathway

BIIB129 is a targeted covalent inhibitor of BTK. It forms an irreversible bond with a cysteine
residue (Cys481) in the ATP-binding site of BTK, leading to sustained inhibition of its kinase
activity. This, in turn, blocks downstream signaling pathways that are crucial for B-cell and
myeloid cell activation, proliferation, and survival.
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BTK Signaling Pathway and Inhibition by BIIB129
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Caption: Simplified BTK signaling pathway and the inhibitory action of BlIB129.

Experimental Workflow: In Vivo Efficacy Study

The workflow for assessing the in vivo efficacy of BIIB129 in a preclinical model of multiple
sclerosis is a multi-step process.
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In Vivo Efficacy Workflow (EAE Model)

Induction of EAE in mice
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Click to download full resolution via product page

Caption: Workflow for the in vivo efficacy assessment of BIIB129 in the EAE model.

Conclusion

BIIB129 is a potent, selective, and brain-penetrant covalent inhibitor of BTK with a promising
preclinical profile for the treatment of multiple sclerosis. Its discovery was guided by a rational
design approach to optimize for CNS penetration and potent target engagement. The synthesis
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is well-defined, and robust in vitro and in vivo assays have been established to characterize its
activity. Further clinical investigation is warranted to determine the therapeutic potential of
BIIB129 in patients with MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. pubs.acs.org [pubs.acs.org]

3. Discovery and Preclinical Characterization of BlIB129, a Covalent, Selective, and Brain-
Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed
[pubmed.ncbi.nim.nih.gov]

4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

5. medchemexpress.com [medchemexpress.com]

6. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [BIIB129: A Technical Whitepaper on its Discovery and
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12367742#discovery-and-synthesis-of-biib129]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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